Ethyl 2-acetyl-8-bromooctanoate
Description
Ethyl 2-acetyl-8-bromooctanoate is a brominated ester derivative featuring an acetyl group at the second carbon and a bromine atom at the terminal (eighth) carbon of an octanoate backbone. This compound is structurally tailored for applications in organic synthesis, where its dual functional groups (acetyl and bromo) enable versatile reactivity. The acetyl group at position 2 facilitates enolate formation and nucleophilic reactions, while the bromine at position 8 serves as a leaving group for substitution or elimination reactions .
While direct data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular formula is inferred as C₁₂H₁₉BrO₄ (molecular weight ≈ 307.18 g/mol). This structure positions it as a critical intermediate in synthesizing complex molecules, such as diazo compounds, as demonstrated in homologation reactions (e.g., conversion to benzyl 8-bromo-2-diazooctanoate) .
Properties
Molecular Formula |
C12H21BrO3 |
|---|---|
Molecular Weight |
293.20 g/mol |
IUPAC Name |
ethyl 2-acetyl-8-bromooctanoate |
InChI |
InChI=1S/C12H21BrO3/c1-3-16-12(15)11(10(2)14)8-6-4-5-7-9-13/h11H,3-9H2,1-2H3 |
InChI Key |
NFXWXSKIGJZMBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCCCCBr)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences between ethyl 2-acetyl-8-bromooctanoate and its analogues:
*Note: Molecular formula for benzyl 2-acetyl-8-bromooctanoate is inferred from , which describes its conversion to a diazo compound (C₁₇H₂₁BrN₂O₃).
Key Observations:
- Ethyl 8-bromooctanoate lacks the acetyl group, reducing its capacity for keto-enol tautomerism but retaining utility as an alkylating agent . Discrepancies in its reported molecular formula (C₁₀H₁₉BrO₂ in vs.
- Benzyl 2-acetyl-8-bromooctanoate replaces the ethyl ester with a benzyl group, increasing lipophilicity and altering solubility profiles. This modification is advantageous in reactions requiring non-polar solvents .
- Ethyl 8-cyano-2-oxooctanoate substitutes bromine with a cyano group and acetyl with a ketone. The cyano group’s electron-withdrawing nature enhances reactivity in Michael additions or cyclizations .
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